molecular formula C8H4F3NO2S B2688010 3-(Trifluoromethylsulphonyl)benzonitrile CAS No. 1274903-99-9

3-(Trifluoromethylsulphonyl)benzonitrile

Cat. No.: B2688010
CAS No.: 1274903-99-9
M. Wt: 235.18
InChI Key: WXMJEHMFHQKWFX-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulphonyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO2S and a molecular weight of 235.19 g/mol It is characterized by the presence of a trifluoromethylsulphonyl group attached to a benzonitrile moiety

Scientific Research Applications

3-(Trifluoromethylsulphonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of benzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-(Trifluoromethylsulphonyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to manage the handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulphonyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulphonyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the trifluoromethylsulphonyl group.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulphonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulphonyl group can enhance the compound’s binding affinity and selectivity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethylsulfonyl)benzonitrile
  • 3-(Trifluoromethylsulfonyl)benzaldehyde
  • 3-(Trifluoromethylsulfonyl)benzoic acid

Uniqueness

3-(Trifluoromethylsulphonyl)benzonitrile is unique due to the presence of both a trifluoromethylsulphonyl group and a nitrile group. This combination imparts distinct chemical properties, such as increased electron-withdrawing capability and potential for diverse chemical transformations. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMJEHMFHQKWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274903-99-9
Record name 3-(Trifluoromethylsulphonyl)benzonitrile
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